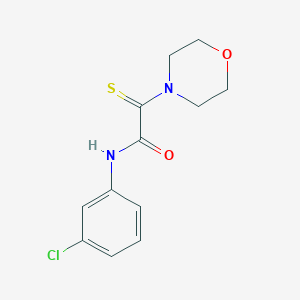![molecular formula C17H16IN3O2 B4741441 N-[4-iodo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B4741441.png)
N-[4-iodo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide
Overview
Description
N-[4-iodo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and an iodinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Iodination of the Phenyl Ring:
Coupling Reactions: The pyridine ring is often introduced through coupling reactions such as Suzuki or Heck coupling, which require palladium catalysts and specific reaction conditions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The iodinated phenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-iodo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide
- N-[4-bromo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide
- N-[4-fluoro-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide
Uniqueness
The presence of the iodine atom in N-[4-iodo-2-(pyrrolidin-1-ylcarbonyl)phenyl]pyridine-3-carboxamide imparts unique reactivity and properties compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O2/c18-13-5-6-15(20-16(22)12-4-3-7-19-11-12)14(10-13)17(23)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJQHGMMVXMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Benzylpiperazin-1-yl)methyl]phenol](/img/structure/B4741370.png)

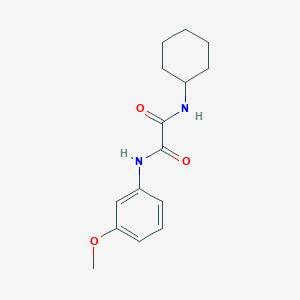
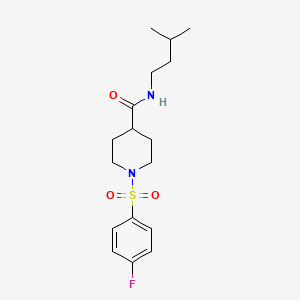
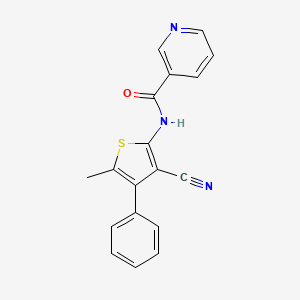

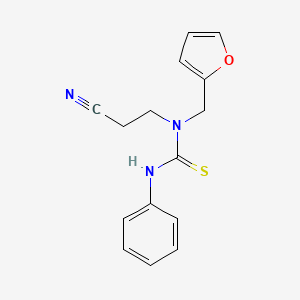
![N-[(2,4-dichlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide](/img/structure/B4741420.png)
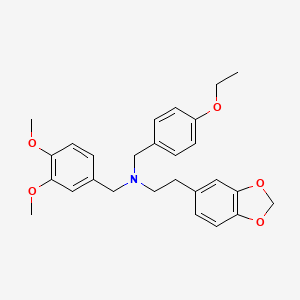
![N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4741429.png)
![3-(2-ethyl-6-methylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741449.png)
![4,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-THIOPHENECARBOXAMIDE](/img/structure/B4741456.png)
